2-Amino-2,3,3-trimethylbutanoic acid
CAS No.:
Cat. No.: VC20426309
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO2 |
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Molecular Weight | 145.20 g/mol |
IUPAC Name | 2-amino-2,3,3-trimethylbutanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-6(2,3)7(4,8)5(9)10/h8H2,1-4H3,(H,9,10) |
Standard InChI Key | QIGAECVGPWRCHY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(C)(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Structure
2-Amino-2,3,3-trimethylbutanoic acid (IUPAC name: 2-amino-2,3,3-trimethylbutanoic acid) is a four-carbon α-amino acid with a branched alkyl chain. The molecular formula is C₇H₁₅NO₂, and the molecular weight is 145.20 g/mol. The structure features:
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A carboxylic acid group (-COOH) at position 1.
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An amino group (-NH₂) and a methyl group (-CH₃) at position 2.
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Two methyl groups (-CH₃) at position 3.
The compound’s stereochemistry remains uncharacterized in publicly available literature, though its detection in meteorites suggests possible enantiomeric enrichment under abiotic conditions .
Table 1: Key Structural and Molecular Data
Property | Value |
---|---|
IUPAC Name | 2-Amino-2,3,3-trimethylbutanoic acid |
Molecular Formula | C₇H₁₅NO₂ |
Molecular Weight | 145.20 g/mol |
CAS Registry Number | Not publicly disclosed |
SMILES Notation | CC(C)(C(N)C(=O)O)C |
Natural Occurrence and Astrobiological Significance
Detection in Carbonaceous Meteorites
2-Amino-2,3,3-trimethylbutanoic acid has been identified in analyses of carbonaceous chondrites, including the Murchison and Tagish Lake meteorites . These findings are critical to understanding prebiotic chemical evolution, as meteoritic amino acids may have contributed to the primordial organic inventory of early Earth.
Key Observations:
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Abiotic Synthesis Pathway: The compound’s presence in meteorites supports formation via Strecker-cyanohydrin or radical-mediated reactions in interstellar/circumstellar environments .
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Structural Isomerism: It is one of several structural isomers of trimethylated amino acids detected in extraterrestrial samples, alongside 3-amino-2,2,3-trimethylbutanoic acid .
Table 2: Meteoritic Amino Acids with Branched Alkyl Chains
Compound | Detection Frequency | Proposed Formation Mechanism |
---|---|---|
2-Amino-2,3,3-trimethylbutanoic acid | Rare | Radical recombination |
Isovaline | Common | Strecker synthesis |
α-Aminoisobutyric acid | Abundant | Cyanohydrin reaction |
Synthetic Approaches and Industrial Production
Patent-Based Synthesis Methods
While no direct synthesis protocol for 2-amino-2,3,3-trimethylbutanoic acid is disclosed in the reviewed literature, analogous methods for structurally related compounds provide insight into potential routes. For example, JP2000053622A describes the production of 3-amino-2,2,3-trimethylbutanoic acid esters via acid-catalyzed ring-opening of 3,3,4,4-tetramethylazetidin-2-one with alcohols . Adapting this method could involve:
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Substrate Modification: Using a differently substituted azetidinone precursor.
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Acid Catalysis: Employing protic acids (e.g., HCl, H₂SO₄) or ion-exchange resins.
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Ester Hydrolysis: Converting the ester intermediate to the free carboxylic acid.
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